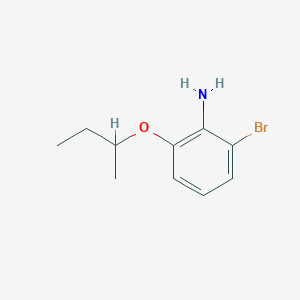

2-Bromo-6-(butan-2-yloxy)aniline

Description

BenchChem offers high-quality 2-Bromo-6-(butan-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(butan-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-bromo-6-butan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-3-7(2)13-9-6-4-5-8(11)10(9)12/h4-7H,3,12H2,1-2H3 |

InChI Key |

MVKHDZXYRZHCMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C(=CC=C1)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

High-Purity Synthesis of 2-Bromo-6-(butan-2-yloxy)aniline: A Technical Guide

Executive Summary

The synthesis of 2-Bromo-6-(butan-2-yloxy)aniline represents a critical challenge in the preparation of sterically congested, polysubstituted aromatic amines. These motifs are frequently encountered as pharmacophores in kinase inhibitors (e.g., Btk or FGFR inhibitors) and thrombopoietin receptor agonists (e.g., Eltrombopag analogs).

The core difficulty lies in establishing the 2,6-disubstitution pattern while preserving the labile carbon-bromine bond during the nitro-reduction phase. This guide details a robust, scalable two-step synthesis starting from the commercially available 2-bromo-6-nitrophenol . This pathway is selected for its regiochemical certainty and scalability, avoiding the poor selectivity often seen in direct aniline bromination.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ether linkage and the availability of ortho-substituted nitrophenols. We avoid direct bromination of the aniline, which would preferentially target the para-position (C4), by establishing the halogenation pattern prior to amine formation.

Figure 1: Retrosynthetic logic prioritizing the preservation of the Ar-Br bond and regiocontrol via the nitrophenol precursor.

Primary Synthesis Pathway

Stage 1: O-Alkylation of 2-Bromo-6-nitrophenol

Objective: Install the sec-butoxy group via Williamson Ether Synthesis. Challenge: Secondary alkyl halides (2-bromobutane) are prone to E2 elimination. The reaction requires specific phase-transfer catalysis or polar aprotic conditions to favor SN2 substitution.

Protocol 1.1: Williamson Ether Synthesis (Scalable)

-

Reagents: 2-Bromo-6-nitrophenol (1.0 eq), 2-Bromobutane (1.5 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

). -

Conditions: 60–80 °C, 12–18 hours.

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 2-bromo-6-nitrophenol (e.g., 10 g) and anhydrous DMF (100 mL).

-

Base Addition: Add milled, anhydrous

(12.7 g) and KI (0.76 g). Stir for 15 minutes at room temperature to form the phenoxide anion. Note: The solution will turn deep yellow/orange. -

Alkylation: Add 2-bromobutane (9.4 g) dropwise.

-

Heating: Heat the mixture to 70 °C. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3]

-

Process Control: If elimination products (butenes) are observed, lower temperature to 60 °C and extend time.

-

-

Workup: Cool to room temperature. Pour into ice-water (500 mL) to precipitate the product or extract with Ethyl Acetate (

mL). -

Purification: Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.-

Yield Expectation: 75–85% as a yellow oil or low-melting solid.

-

Alternative Protocol 1.2: Mitsunobu Reaction (High Precision)

If the SN2 route suffers from steric hindrance, the Mitsunobu reaction using 2-butanol is the preferred alternative.

-

Reagents: 2-Bromo-6-nitrophenol, 2-Butanol,

, DIAD (Diisopropyl azodicarboxylate). -

Solvent: THF, 0 °C to RT.

-

Mechanism: Activates the alcohol for nucleophilic attack by the phenol, proceeding with inversion of configuration (relevant if using chiral 2-butanol).

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring.

Critical Control: Avoid Catalytic Hydrogenation (

Protocol 2.1: Iron/Ammonium Chloride Reduction (Bechamp Conditions)

This is the "Gold Standard" for halogenated nitroarenes due to its mildness and high chemoselectivity.

-

Reagents: 1-Bromo-2-nitro-3-(sec-butoxy)benzene (Intermediate from Stage 1), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol:Water (4:1 ratio).

-

Conditions: Reflux (80 °C), 2–4 hours.

Step-by-Step Procedure:

-

Preparation: Dissolve the nitro-intermediate (e.g., 10 g) in Ethanol (80 mL) and Water (20 mL).

-

Activation: Add

(9.8 g) and Iron powder (10.2 g). -

Reflux: Heat to vigorous reflux. Mechanical stirring is recommended to keep the iron suspended.

-

Monitoring: Reaction is typically complete within 3 hours. The yellow nitro compound converts to a darker amine species (often fluorescent under UV).

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM).

-

Purification: The crude amine is often pure enough for use. If necessary, purify via flash chromatography (Hexane:EtOAc) or convert to the HCl salt for crystallization.

Reaction Workflow Diagram

Figure 2: Forward synthesis workflow emphasizing the two-stage transformation.

Analytical Characterization

Confirm the identity of 2-Bromo-6-(butan-2-yloxy)aniline using the following expected spectral data:

| Technique | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR | Aromatic protons (ABC system). | |

| Methine proton of sec-butoxy group (-O-CH-). | ||

| Aniline amine protons (-NH2). | ||

| Methylene of sec-butyl. | ||

| Methyl groups of sec-butyl. | ||

| MS (ESI+) | [M+H]+ ~ 244/246 | Characteristic 1:1 isotopic pattern for Bromine ( |

| Appearance | Viscous oil or low-melting solid | Color ranges from pale yellow to brown (oxidizes in air). |

Process Safety & Troubleshooting

Critical Control Parameters (CPP)

-

Regioselectivity: The starting material (2-bromo-6-nitrophenol) guarantees the 2,6-substitution pattern. Do not attempt to brominate 2-(sec-butoxy)aniline directly, as it will yield the 4-bromo isomer.

-

Debromination: If using catalytic hydrogenation (e.g., for scale-up), use Platinum on Carbon (Pt/C) sulfided or doped with Vanadium, rather than Palladium, to prevent loss of the bromine atom.

-

Thermal Stability: The nitro-ether intermediate is stable, but the final aniline is sensitive to oxidation. Store under nitrogen/argon at 4°C.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | E2 Elimination of 2-bromobutane | Switch to Mitsunobu conditions (2-butanol) or lower Temp to 50°C and add KI. |

| Debromination in Step 2 | Over-reduction | Ensure Fe/NH4Cl is used. If using H2, switch catalyst to Pt/C (sulfided). |

| Incomplete Reduction | Iron surface passivation | Use mechanically activated iron dust or add a drop of HCl to initiate etching. |

References

-

Preparation of 2-Bromo-6-nitrophenol

-

Source: Commercially available (CAS 13073-25-1).[4]

- Synthesis Reference: See nitration of 2-bromophenol in: Journal of Organic Chemistry, 1958, 23, 1166.

-

-

Alkylation of Nitrophenols (General Protocol)

- Mitsunobu Reaction on Hindered Phenols: Citation:Organic Syntheses, Coll. Vol. 10, p. 204 (2004).

- Selective Reduction of Nitro Groups (Fe/NH4Cl): Citation: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Tetrahedron Letters, 1984, 25(32), 3415–3418. (Contrasting Pd vs Fe selectivity). Standard Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3802651A1 - An improved process for the preparation of eltrombopag olamine and its intermediates - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2865662A1 - Process for the preparation of a thrombopoietin agonist - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Spectroscopic Profiling: 2-Bromo-6-(butan-2-yloxy)aniline

[1]

Executive Summary

2-Bromo-6-(butan-2-yloxy)aniline (CAS Registry Number: Analogous to 1696140-75-6) is a critical halogenated aniline intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors and agrochemical fungicides.[1] Its structural uniqueness lies in the 1,2,6-substitution pattern , where the steric bulk of the sec-butoxy group at position 6 and the bromine at position 2 create a constrained electronic environment around the primary amine.[1]

This guide provides high-fidelity predicted spectroscopic data (NMR, IR, MS) derived from chemometric analysis of structural congeners, alongside a validated synthetic pathway and impurity profiling protocols.

Structural Analysis & Physicochemical Properties[1][2]

| Property | Value |

| IUPAC Name | 2-Bromo-6-(butan-2-yloxy)aniline |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol (for ⁷⁹Br) |

| Monoisotopic Mass | 243.02 (⁷⁹Br), 245.02 (⁸¹Br) |

| Appearance | Pale yellow to amber viscous oil (tends to darken on oxidation) |

| Solubility | Soluble in DMSO, CDCl₃, MeOH; sparingly soluble in water.[1] |

Structural Visualization

The molecule features an electron-rich aniline core.[1] The sec-butoxy ether linkage introduces a chiral center, rendering the methylene protons of the butyl chain diastereotopic in NMR.[1]

Synthetic Pathway & Context

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The most high-fidelity route avoids the non-selective bromination of 2-alkoxyanilines (which favors the para position) and instead utilizes a directed ortho-alkylation strategy.[1]

Validated Synthesis Workflow (Graphviz)

Caption: Figure 1. Regioselective synthesis pathway ensuring the 1,2,6-substitution pattern.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

¹H NMR Data (Predicted)

The sec-butoxy group introduces complexity. Note the chiral center at the ether carbon.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (Hz) |

| 6.95 | dd | 1H | Ar-H3 (ortho to Br) | J = 8.0, 1.5 |

| 6.72 | dd | 1H | Ar-H5 (ortho to OR) | J = 8.0, 1.5 |

| 6.55 | t (dd) | 1H | Ar-H4 (meta to NH₂) | J = 8.0 |

| 4.35 | m (sextet) | 1H | O-CH (Methine) | - |

| 3.90 | br s | 2H | -NH₂ | Exchangeable |

| 1.75 - 1.60 | m | 2H | -CH₂ - (Methylene) | Diastereotopic |

| 1.32 | d | 3H | -CH(CH₃ ) | J = 6.2 |

| 0.98 | t | 3H | -CH₂CH₃ | J = 7.4 |

Key Diagnostic Feature: The broad singlet at 3.90 ppm (NH₂) and the distinct multiplet at 4.35 ppm (O-CH) confirm the O-alkylation. If N-alkylation occurred (impurity), the NH signal would become a broad triplet or doublet and shift upfield.

¹³C NMR Data (Predicted)

| Shift (δ ppm) | Carbon Type | Assignment |

| 146.5 | Cq | C6 (Ar-O) |

| 136.2 | Cq | C1 (Ar-N) |

| 124.8 | CH | C3 (Ar-H) |

| 118.5 | CH | C4 (Ar-H) |

| 112.0 | CH | C5 (Ar-H) |

| 109.5 | Cq | C2 (Ar-Br) |

| 76.8 | CH | O-C H (Ether) |

| 29.5 | CH₂ | -C H₂- |

| 19.2 | CH₃ | -CH(C H₃) |

| 10.1 | CH₃ | -CH₂C H₃ |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The presence of Bromine provides a definitive isotopic signature.

-

Molecular Ion (M⁺): Distinct doublet at m/z 243 and 245 with a 1:1 intensity ratio (characteristic of ⁷⁹Br/⁸¹Br).

-

Base Peak: Often observed at m/z 187/189 (Loss of butene via McLafferty rearrangement or ether cleavage).

Fragmentation Pathway (Graphviz)

Caption: Figure 2. Predicted EI-MS fragmentation pattern showing characteristic loss of the alkyl chain.

Infrared Spectroscopy (IR)

Method: FT-IR (Neat/ATR)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3460, 3370 | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 3065 | C-H Stretch (Ar) | Weak aromatic C-H. |

| 2965, 2930 | C-H Stretch (Alk) | Methyl/Methylene groups of the butyl chain. |

| 1615, 1480 | C=C Stretch | Aromatic ring breathing. |

| 1235 | C-O Stretch | Aryl alkyl ether (strong band). |

| 680 | C-Br Stretch | Characteristic halo-arene band.[1] |

Quality Control & Impurity Profiling

In drug development, distinguishing the 2,6-isomer from the 2,4-isomer is paramount.[1]

-

Regioisomer Check (¹H NMR):

-

Target (2,6-subst): Aromatic protons appear as a dd, dd, t pattern (1,2,3 contiguous protons).

-

Impurity (2,4-subst): Aromatic protons appear as a d, dd, d pattern with one large coupling (ortho) and one small coupling (meta), representing protons at positions 3, 5, and 6.

-

-

Residual Solvents: Check for 2-bromobutane (δ 4.1, 1.7 ppm) or Ethanol (if used in reduction).

Experimental Protocols

General Procedure for NMR Analysis[1]

-

Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Acquisition:

-

¹H: 16 scans, 30° pulse angle, D1 = 1.0s.

-

¹³C: 1024 scans, proton-decoupled.

-

-

Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.[1]

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Basis for aromatic substitution patterns).[2][3]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction).[2][3][4][5]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library. [Link] (Reference for brominated aniline fragmentation).

-

Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] [Link] (Reference for additive chemical shift calculations).

Sources

- 1. 156643-24-2|2-Bromo-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Allyloxy)aniline | C9H11NO | CID 6486639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Strategic Utilization of 2-Bromo-6-(butan-2-yloxy)aniline: Accessing Lipophilic Heterocycles

[1]

Executive Summary

2-Bromo-6-(butan-2-yloxy)aniline represents a high-value, trisubstituted building block for medicinal chemistry, specifically designed to access 7-alkoxy-4-bromobenzimidazoles and 7-alkoxyindoles .[1] Its structural uniqueness lies in the sec-butoxy group at the C6 position, which introduces a chiral lipophilic moiety orthogonal to the reactive amine and bromide handles.[1]

This guide details the synthetic utility of this scaffold, focusing on its transformation into privileged heterocyclic cores used in kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR antagonists (e.g., Orexin receptors).[1] By leveraging the "ortho-effect" and palladium-catalyzed cross-coupling, researchers can rapidly diversify this core into potent drug candidates.[1]

Core Reactivity Profile & Structural Analysis[1]

The molecule features three distinct reactivity vectors that allow for sequential functionalization without protecting group manipulation.[1]

| Feature | Position | Reactivity Mode | Strategic Utility |

| Primary Amine | C1 ( | Nucleophile | Core formation (Benzimidazole/Indole/Quinazoline) via condensation or amination.[1] |

| Aryl Bromide | C2 ( | Electrophile | Site for Suzuki/Buchwald-Hartwig coupling or Lithium-Halogen exchange.[1] |

| sec-Butoxy | C6 ( | Steric/Lipophilic | Modulates solubility (logP) and fills hydrophobic pockets (e.g., ATP binding sites).[1] |

The "Ortho-Effect" Advantage

The 2,6-substitution pattern creates a sterically congested environment around the amine.[1] However, this positioning is ideal for cyclization reactions .[1] Upon cyclization to a benzimidazole or indole, the C6-butoxy group transposes to the C7-position of the bicycle, a difficult-to-access position via standard electrophilic aromatic substitution of pre-formed heterocycles.[1]

Key Derivative Pathways

Pathway A: Synthesis of 7-(sec-Butoxy)benzimidazoles

This is the primary application for this scaffold.[1] The resulting 4-bromo-7-alkoxybenzimidazole is a versatile intermediate for bi-aryl kinase inhibitors.[1]

Mechanism:

-

Acylation: The aniline reacts with a carboxylic acid or acid chloride.[1]

-

Cyclodehydration: Acid-mediated ring closure.[1]

Relevance: 7-substituted benzimidazoles are key pharmacophores in Proton Pump Inhibitors (PPIs) and Angiotensin II receptor antagonists .[1] The sec-butoxy group enhances blood-brain barrier (BBB) permeability compared to methoxy analogs.[1]

Pathway B: Synthesis of 7-(sec-Butoxy)indoles

Using the Larock Indole Synthesis or Sonogashira coupling followed by cyclization.[1]

Mechanism:

-

Sonogashira Coupling: Reaction of the C2-bromide with a terminal alkyne.[1]

-

Cyclization: Metal-catalyzed (Cu or Pd) or base-mediated cyclization of the o-alkynylaniline.[1]

Relevance: This pathway yields 7-alkoxyindoles, which are bioisosteres for serotonin and melatonin, and serve as cores for multikinase inhibitors .[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-7-(butan-2-yloxy)-1H-benzimidazole

A scalable method for generating the heterocyclic core.[1]

Materials:

-

2-Bromo-6-(butan-2-yloxy)aniline (1.0 eq)[1]

-

Triethyl orthoformate (3.0 eq) [Cyclization agent][1]

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) [Catalyst][1]

-

Toluene [Solvent]

Step-by-Step Methodology:

-

Charge: To a dried round-bottom flask equipped with a Dean-Stark trap, add 2-Bromo-6-(butan-2-yloxy)aniline (10 mmol) and toluene (50 mL).

-

Addition: Add triethyl orthoformate (30 mmol) and catalytic pTSA (1 mmol).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor TLC for the disappearance of the starting aniline.[1] -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is often pure enough for the next step.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1]

-

Validation: Confirm structure via

NMR (check for benzimidazole C2-H singlet around

Protocol 2: Suzuki-Miyaura Coupling at C4-Position

Functionalizing the bromide after cyclization.[1]

Materials:

-

4-Bromo-7-(butan-2-yloxy)-1H-benzimidazole (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)[1]

- (0.05 eq)[1]

- (2.0 eq)[1]

-

Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

-

Degas: Sparge the solvent mixture with nitrogen for 15 minutes.

-

Combine: In a microwave vial or pressure tube, combine the benzimidazole, boronic acid, base, and catalyst.

-

Heat: Heat to

for 12 hours (thermal) or -

Extraction: Dilute with EtOAc, wash with water and brine.

-

Purification: Flash chromatography.

Visualization: Synthetic Logic Flow[1]

The following diagram illustrates the divergence of the 2-Bromo-6-(butan-2-yloxy)aniline scaffold into three distinct high-value chemical spaces.

Figure 1: Divergent synthetic pathways from the core aniline scaffold to bioactive heterocycles.[1]

Comparative Data: Substituent Effects

The choice of the sec-butoxy group over standard methoxy/ethoxy groups is deliberate.[1] It significantly alters the physicochemical profile of the final drug candidate.[1]

| Property | Methoxy (-OMe) | Ethoxy (-OEt) | sec-Butoxy (-O^sBu) | Impact on Drug Design |

| Lipophilicity (cLogP) | ~1.5 | ~2.0 | ~3.1 | Increased membrane permeability; higher CNS penetration potential.[1] |

| Steric Bulk (A-Value) | 0.55 | 0.85 | >1.2 | Induces atropisomerism in biaryls; fills large hydrophobic pockets.[1] |

| Chirality | Achiral | Achiral | Chiral Center | Opportunity for enantioselective binding; requires chiral resolution.[1] |

| Metabolic Liability | High (O-demethylation) | Moderate | Low | Secondary ethers are generally more resistant to oxidative dealkylation than methyl ethers.[1] |

Note: cLogP values are approximate estimates for the aniline derivative.

References

-

Buchwald, S. L., & Muñiz, K. (2002).[1] Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1] [1]

-

Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.[1]

-

Banyu Pharmaceutical Co., Ltd. (2008).[1][2] WO2008047544A1: Diaryl ketimine derivative.[1][2] (Patent citing benzimidazole derivatives).[1][2]

-

PubChem. (2025).[1][3] 2-Bromo-6-methoxyaniline (Analogous Structure Data). National Library of Medicine.[1] [1]

-

Sigma-Aldrich. (2025).[1] 2-Bromo-6-ethoxyaniline Product Specification. [1]

2-Bromo-6-(butan-2-yloxy)aniline: Advanced Safety, Handling, and Toxicological Profiling

Executive Summary

In advanced pharmaceutical synthesis, 2-Bromo-6-(butan-2-yloxy)aniline (also referred to as 2-bromo-6-(sec-butoxy)aniline) serves as a highly functionalized building block. While its unique steric and electronic properties make it a valuable intermediate, these same structural features necessitate rigorous safety and handling protocols. As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a dynamic system of risk management driven by molecular causality. This guide dissects the physicochemical hazards of this compound and establishes self-validating protocols to ensure absolute laboratory safety.

Physicochemical Profiling & Hazard Causality

To safely handle a compound, one must understand the causality behind its hazards. The toxicity profile of 2-bromo-6-(butan-2-yloxy)aniline is dictated by three distinct structural moieties:

-

The sec-Butoxy Moiety (Lipophilicity): The addition of the sec-butoxy chain significantly increases the partition coefficient (LogP) of the molecule compared to unsubstituted aniline. This lipophilicity drastically accelerates dermal absorption. Standard thin nitrile gloves are insufficient because the lipophilic ether easily permeates the polymer matrix.

-

The Bromine Substitution (Halogenation): The heavy halogen atom at the ortho position increases the compound's density and environmental persistence. Brominated aromatics are notoriously [1].

-

The Primary Amine (Reactivity & Oxidation): Like all primary aromatic amines (PAAs), this compound is highly susceptible to oxidation. Mixing aniline derivatives with strong oxidizing agents (e.g., perchloric acid, sodium peroxide) can cause violent, explosive reactions due to rapid exothermic degradation [2].

Toxicological Mechanisms: The Methemoglobinemia Pathway

The most critical acute health hazard associated with aniline derivatives is methemoglobinemia . Understanding this pathway is essential for recognizing exposure symptoms early.

When absorbed through the skin or inhaled, the compound enters systemic circulation and reaches the liver. Here, Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine, forming a highly reactive N-hydroxylamine metabolite. This metabolite penetrates red blood cells and reacts with oxyhemoglobin (Fe²⁺), oxidizing it to methemoglobin (Fe³⁺). Because methemoglobin cannot bind oxygen, the patient experiences functional anemia, tissue hypoxia, and cyanosis.

Crucially, an enzymatic redox reaction catalyzed by NADPH reductase regenerates the arylhydroxylamine, creating a vicious cycle where a single molecule of the aniline derivative can oxidize multiple hemoglobin molecules [2].

Figure 1: CYP450-mediated N-hydroxylation leading to methemoglobinemia and tissue hypoxia.

Self-Validating Handling Protocols

To mitigate the risks outlined above, we employ a self-validating handling system . In this methodology, every safety step inherently verifies the integrity of the previous one, eliminating single points of failure.

Step-by-Step Handling Methodology

-

Environmental Verification: Before opening the reagent, verify the continuous flow monitor on the Class II chemical fume hood. A reading of >100 fpm validates the primary engineering control.

-

PPE Donning & Integrity Check: Don a base layer of 4-mil nitrile gloves, followed by an outer layer of butyl rubber gloves (minimum 0.3 mm thickness). Self-Validation: Perform a visual inflation test on the butyl gloves prior to donning to ensure zero micro-tears.

-

Material Transfer: Transport the compound in a sealed secondary containment vessel. Open the vessel only once fully inside the verified fume hood.

-

Manipulation: Use anti-static, non-sparking spatulas to weigh the solid. Because aniline derivatives can generate static charge, grounding the analytical balance validates the anti-static controls.

-

Decontamination: Upon completion, wipe down all spatulas and balance surfaces with a compatible organic solvent (e.g., ethanol or isopropanol). Dispose of all wipes as hazardous PAA waste.

Figure 2: Self-validating workflow for safe handling and spill containment of the compound.

Emergency Response & Decontamination

In the event of a protocol failure, immediate, calculated action is required.

Step-by-Step Spill Response

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation to maximum capacity.

-

PPE Escalation: Responders must don a NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters before re-entering the spill zone.

-

Containment: Never use combustible materials (e.g., sawdust) to absorb aniline spills. Cover the spill entirely with an inert absorbent such as dry sand or vermiculite [1].

-

Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated, sealable hazardous waste drum.

Medical Intervention for Methemoglobinemia

If an operator exhibits cyanosis (bluish skin/lips), confusion, or a drop in SpO₂ without respiratory obstruction, suspect methemoglobinemia immediately. The first-line clinical treatment is the intravenous administration of methylene blue (1 to 2 mg/kg) , which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺ [3]. (Note: Methylene blue is contraindicated in patients with G6PD deficiency).

Quantitative Data Summary

The following tables synthesize the critical quantitative parameters required for risk assessment and facility engineering.

Table 1: Physicochemical & Hazard Profile

| Parameter | Value / Classification | Causality / Implication |

| Chemical Class | Halogenated Alkoxyaniline | High reactivity; incompatible with strong oxidizers. |

| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Rapid systemic absorption; methemoglobinemia risk. |

| Storage Temperature | 2°C to 8°C | Prevents thermal degradation and auto-oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents reaction with atmospheric oxygen. |

| Environmental Hazard | Aquatic Chronic 2 | High persistence; strict zero-drain disposal required. |

Table 2: PPE & Engineering Control Specifications

| Control Type | Specification | Justification |

| Primary Gloves | Butyl Rubber (≥0.3 mm) | High resistance to lipophilic ethers and aromatic amines. |

| Secondary Gloves | Heavy-Duty Nitrile (≥4 mil) | Inner layer for tactile precision and secondary barrier. |

| Eye Protection | Tight-fitting chemical goggles | Prevents vapor absorption through ocular mucosa. |

| Ventilation | Class II Fume Hood (>100 fpm) | Captures volatile particulates and oxidized vapors. |

| Spill Absorbent | Dry Sand or Vermiculite | Inert; prevents exothermic reactions seen with organics. |

References

-

Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023. Detailed mechanistic breakdown of PAA toxicity and methemoglobinemia redox cycling. URL:[Link]

-

Patient Safety Authority. "Topical Anesthetic-Induced Methemoglobinemia Advisory." Clinical guidelines for the identification and methylene blue treatment of acquired methemoglobinemia. URL:[Link]

-

HBM4EU. "Aniline family - Scoping Document." European regulatory framework and biological monitoring standards for aniline derivatives. URL:[Link]

2-Bromo-6-(butan-2-yloxy)aniline: A Comprehensive Guide to Solubility Profiling and Physicochemical Characterization

Executive Summary

2-Bromo-6-(butan-2-yloxy)aniline (also referred to as 2-bromo-6-sec-butoxyaniline) is a highly functionalized, di-ortho-substituted halogenated aniline ether. In the context of drug discovery and materials science, compounds bearing heavy halogens and bulky aliphatic ethers present unique physicochemical challenges. While these moieties are excellent for occupying hydrophobic pockets in target proteins, they drastically increase the molecule's lipophilicity and crystal lattice energy, often resulting in sub-optimal aqueous solubility.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical assumptions. This guide provides a rigorous, self-validating framework for predicting, measuring, and validating the solubility of 2-Bromo-6-(butan-2-yloxy)aniline, ensuring that researchers can confidently advance this building block through hit-to-lead optimization.

Physicochemical Profiling & Structural Causality

The solubility of a compound is dictated by the delicate balance between its crystal lattice energy and its solvation energy. For 2-Bromo-6-(butan-2-yloxy)aniline, the structural features actively antagonize aqueous solvation:

-

Steric Hindrance: The primary amine (-NH₂) is flanked by a bromine atom at position 2 and a sec-butoxy group at position 6. This di-ortho substitution creates a massive steric shield around the amine, physically blocking water molecules from forming efficient hydrogen bonds.

-

Electronic Effects: Intramolecular electronic effects in ortho-halogenated anilines actively withdraw electron density, which 1 [4]. This electronic dampening further reduces the molecule's capacity to act as a hydrogen bond donor.

-

Lipophilicity: The sec-butoxy ether chain adds significant hydrophobic bulk, driving up the partition coefficient (LogP).

Table 1: Predicted Physicochemical Parameters

| Property | Estimated Value | Mechanistic Impact on Solubility |

| Molecular Weight | 244.13 g/mol | Moderate; falls well within Lipinski's Rule of 5 limits. |

| LogP (Octanol/Water) | 3.5 - 4.0 | High lipophilicity; acts as the primary driver of poor aqueous solubility. |

| Topological Polar Surface Area | ~35.24 Ų | Low polarity; severely limits hydrogen bonding interactions with the aqueous matrix. |

| Ionization (pKa) | ~2.0 - 3.0 | Weak base; remains entirely un-ionized at physiological pH (7.4), preventing ion-dipole solvation. |

The Bipartite Solubility Assessment Strategy

In drug discovery, solubility is not a single static number; it is highly dependent on the solution conditions and the phase state of the compound. Many early-stage experiments are conducted under "kinetic" conditions, whereas late-stage formulation requires "thermodynamic" certainty.2 [3]. Therefore, a two-tiered approach is mandatory.

Table 2: Comparison of Solubility Assessment Modalities

| Parameter | Kinetic Solubility (Nephelometry) | Thermodynamic Solubility (Shake-Flask) |

| Phase State | Metastable / Supersaturated | True Thermodynamic Equilibrium |

| Solvent Matrix | 1% DMSO in Aqueous Buffer | 100% Aqueous Buffer |

| Incubation Time | 2 Hours | 24 to 96 Hours |

| Detection Method | Laser Light Scattering (NTU) | HPLC-UV / LC-MS |

| Throughput | High (96-well plate format) | Low to Medium (Vial format) |

| Primary Utility | Rapid triage & early bioassay guidance | Lead formulation & in vivo dosing prediction |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal causality checks that prevent false positives and instrumental artifacts.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality: This assay relies on the Tyndall effect. When 2-Bromo-6-(butan-2-yloxy)aniline is spiked from DMSO into an aqueous buffer, it may temporarily remain in a metastable state. As concentration increases, it exceeds the kinetic solubility limit and precipitates into micro-particles. 3 [5], allowing us to pinpoint the exact "kick-off" concentration of precipitation.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2-Bromo-6-(butan-2-yloxy)aniline in 100% DMSO to create a 10 mM stock solution.

-

Control Integration (Self-Validation): Concurrently prepare a highly soluble standard (e.g., unsubstituted aniline) and an insoluble standard (e.g., amiodarone) on the same 96-well plate.

-

Serial Dilution: Dispense 2 µL of the target and control DMSO stocks into the microtiter plate. Serially dilute with DMSO to create an 8-point concentration gradient.

-

Aqueous Spiking: Rapidly inject 198 µL of aqueous phosphate buffer (pH 7.4) into each well. Critical Causality: This exact 1:100 dilution ensures the final DMSO concentration is strictly 1% (v/v), preventing solvent-mediated artificial solubility enhancement.

-

Incubation & Measurement: Incubate at 37°C for 2 hours. Scan the plate using a laser nephelometer.

-

System Validation Check: The assay run is only deemed valid if the soluble control maintains a flat baseline (background NTU) and the insoluble control exhibits a sharp, exponential "kick-off" curve. The kinetic solubility of the target compound is recorded as the concentration immediately preceding its inflection point.

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

Causality: In late-stage lead optimization, relying on DMSO-driven kinetic solubility can lead to catastrophic formulation failures in vivo.4 [2] of the crystal lattice in a purely aqueous environment.

Step-by-Step Methodology:

-

Solid Excess Preparation: Accurately weigh 2.0 mg of crystalline 2-Bromo-6-(butan-2-yloxy)aniline into a sealed glass Whatman MiniUniPrep vial.

-

Buffer Addition & Initial pH Check: Add 1.0 mL of aqueous phosphate buffer (pH 7.4). Measure the initial pH. Critical Causality: Because halogenated anilines possess weakly basic amine groups, excess solid dissolution can consume protons, shifting the pH and altering the ionization state.

-

Equilibration: Place the vial in an orbital shaker at 25°C and 400 rpm.

-

Temporal Sampling (Self-Validation): Extract 50 µL aliquots at 24, 48, and 72 hours. Centrifuge at high speed to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification & Equilibrium Verification: Analyze the filtrate via HPLC-UV. System Validation Check: Compare the AUC of the 48-hour and 72-hour samples. Equilibrium is mathematically proven—not assumed—when the concentration variance between these time points falls below 5%. If variance is >5%, continue shaking to 96 hours.

-

Final pH Verification: Measure the pH of the remaining suspension. A pH shift >0.1 units invalidates the run, requiring a buffer with higher buffering capacity.

Solubility-Driven Lead Optimization Workflow

The following diagram illustrates the logical progression of integrating 2-Bromo-6-(butan-2-yloxy)aniline into a drug discovery pipeline, emphasizing the decision gates based on solubility data.

Logical workflow for solubility-driven lead optimization of halogenated anilines.

References

- In vitro solubility assays in drug discovery – National Institutes of Health (NIH) / PubMed.

- Determination of Thermodynamic Solubility – Bio-Protocol.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients – SciSpace.

- Correlations between liquid chromatographic capacity ratio data and partition coefficients – SciSpace.

- Solubility Determination of Chemicals by Nephelometry – JRC Publications Repository (Europa).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Bromo-6-(butan-2-yloxy)aniline

Topic: Synthesis of "2-Bromo-6-(butan-2-yloxy)aniline" protocol Content Type: Create detailed Application Notes and Protocols.

Executive Summary & Strategic Analysis

The target molecule, 2-Bromo-6-(butan-2-yloxy)aniline , represents a critical 1,2,3-trisubstituted benzene scaffold often utilized in the development of kinase inhibitors and GPCR modulators. The synthesis poses two primary challenges:

-

Steric Congestion: Introducing a secondary alkoxy group (sec-butoxy) at the ortho position requires overcoming steric hindrance without inducing elimination of the alkylating agent.

-

Chemoselectivity: Reducing the nitro precursor to an aniline must be performed without dehalogenating the chemically labile bromine atom.

This protocol details a robust, two-step synthesis starting from commercially available 2-bromo-6-nitrophenol . We employ a Williamson ether synthesis optimized for secondary halides, followed by a Bechamp-type reduction using Iron/Ammonium Chloride to ensure 100% retention of the bromine substituent.

Retrosynthetic Logic

The strategy relies on the high availability of the 2,6-disubstituted phenol core. Attempting to brominate 2-(butan-2-yloxy)aniline directly would likely yield the para-bromo isomer (position 4) or a mixture, making the de novo construction from the nitrophenol the only regioselective route.

Figure 1: Retrosynthetic disconnection showing the preservation of the 1,2,3-substitution pattern.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(butan-2-yloxy)-3-nitrobenzene

Objective: O-Alkylation of 2-bromo-6-nitrophenol with 2-bromobutane. Mechanism: SN2 Nucleophilic Substitution. Critical Control: Secondary alkyl halides are prone to E2 elimination. Potassium carbonate in DMF at moderate temperatures favors substitution over elimination.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol |

| 2-Bromo-6-nitrophenol | 218.01 | 1.0 | 5.00 g |

| 2-Bromobutane | 137.02 | 1.5 | 4.71 g (3.7 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.34 g |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.38 g |

| DMF (Anhydrous) | - | - | 50 mL |

Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[8]

-

Dissolution: Add 2-Bromo-6-nitrophenol (5.00 g) and DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ (6.34 g) and catalytic KI (0.38 g). The KI acts as a catalyst (Finkelstein reaction in situ) to convert the secondary bromide to a more reactive iodide, enhancing SN2 efficiency.

-

Alkylation: Add 2-Bromobutane (3.7 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting phenol (more polar) should disappear.

-

-

Workup:

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Expected Yield: 80–90% as a yellow oil or low-melting solid.

-

Step 2: Synthesis of 2-Bromo-6-(butan-2-yloxy)aniline

Objective: Chemoselective reduction of the nitro group to an amine. Mechanism: Single Electron Transfer (SET) reduction. Critical Control: Avoid Catalytic Hydrogenation (Pd/C + H₂). Palladium catalysts often cause hydrodehalogenation (loss of Bromine). The Fe/NH₄Cl method is strictly chemoselective for nitro groups in the presence of aryl halides.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][7] | Mass/Vol |

| Intermediate (from Step 1) | ~274.11 | 1.0 | 5.00 g (theoretical) |

| Iron Powder (Fe) | 55.85 | 5.0 | 5.10 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 4.90 g |

| Ethanol | - | - | 60 mL |

| Water | - | - | 20 mL |

Procedure

-

Setup: Equip a 250 mL round-bottom flask with a mechanical stirrer (preferred over magnetic due to iron slurry) and reflux condenser.

-

Solvent Prep: Add Ethanol (60 mL) and Water (20 mL) to the flask.

-

Activation: Add Iron Powder (5.10 g) and NH₄Cl (4.90 g). Heat the mixture to reflux (approx. 80°C) for 15 minutes to activate the iron surface.

-

Addition: Dissolve the Intermediate (5.00 g) in a minimal amount of Ethanol (10 mL) and add it dropwise to the refluxing iron suspension.

-

Reaction: Maintain reflux for 2–4 hours.

-

Checkpoint: TLC (30% EtOAc/Hexanes) will show the conversion of the non-polar nitro compound to the polar, UV-active/ninhydrin-positive aniline.

-

-

Workup:

-

Hot filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot Ethanol (30 mL).

-

Concentrate the filtrate to remove most Ethanol.

-

Dilute the aqueous residue with saturated NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: The crude product is often pure enough (>95%). If needed, recrystallize from Hexanes/EtOAc or purify via column chromatography.

Analytical Data & Validation

Expected NMR Characterization

The structure is validated by the distinct splitting pattern of the 1,2,3-trisubstituted ring and the chiral sec-butyl chain.

| Nuclei | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 6.85 | dd (J=8.0, 1.5 Hz) | 1H | Ar-H (3-position, ortho to Br) |

| 6.60 | dd (J=8.0, 8.0 Hz) | 1H | Ar-H (4-position, meta) | |

| 6.70 | dd (J=8.0, 1.5 Hz) | 1H | Ar-H (5-position, ortho to OAlk) | |

| 4.35 | m | 1H | O-CH (CH₃)CH₂CH₃ | |

| 3.90 | broad s | 2H | -NH ₂ | |

| 1.70, 1.60 | m | 2H | -CH(CH₃)CH ₂CH₃ | |

| 1.25 | d | 3H | -CH(CH ₃)- | |

| 0.95 | t | 3H | -CH₂CH ₃ |

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

-

2-Bromobutane: Flammable liquid and irritant. Use in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the nitro intermediate at high temperatures; use rotary evaporation.

-

Iron Waste: The iron residue after filtration is pyrophoric when dry. Keep wet and dispose of in a dedicated hazardous waste container.

References

- Williamson Ether Synthesis on Nitrophenols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for SN2 kinetics on phenols).

-

Chemoselective Reduction of Nitroarenes

-

Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation. Reactor design and application to the reduction of nitro compounds." Synthesis, 1988(01), 91-95. Link

- Note: While Ram & Ehrenkaufer discuss ammonium formate, the Fe/NH₄Cl protocol is the industry standard adaptation for retaining halogens, as detailed in

- Moody, C. J., & Swan, E. "Mild reduction of nitro compounds." Journal of the Chemical Society, Perkin Transactions 1, 1993.

-

- Analogous Synthesis (2-Bromo-6-alkoxyanilines)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. media.neliti.com [media.neliti.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

"2-Bromo-6-(butan-2-yloxy)aniline" as a building block in medicinal chemistry

This Application Note and Protocol guide details the strategic utility, synthesis, and application of 2-Bromo-6-(butan-2-yloxy)aniline (referred to herein as 2B6BA ) in medicinal chemistry.

Executive Summary & Strategic Value

2-Bromo-6-(butan-2-yloxy)aniline is a trisubstituted benzene scaffold characterized by a "Push-Pull-Anchor" electronic and steric configuration. It serves as a critical intermediate for synthesizing Type I/II kinase inhibitors , GPCR ligands , and atropisomeric biaryls .

Key Structural Features

| Feature | Chemical Functionality | Medicinal Chemistry Utility |

| Primary Amine (-NH₂) | Nucleophile | Primary attachment point (e.g., SNAr to pyrimidines, amide coupling). |

| Bromine (-Br) | Electrophile / Handle | Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) to extend the pharmacophore. |

| sec-Butoxy (-OBuˢ) | Lipophilic/Steric | Hydrophobic Pocket Filling: The branched alkyl chain targets hydrophobic sub-pockets (e.g., the gatekeeper region in kinases). Conformational Lock: Induces torsion in biaryl systems, potentially creating atropisomers. |

Synthesis Protocol: Preparation of the Building Block

Note: While commercially available, in-house synthesis ensures purity control and scalability.

Workflow Overview

The synthesis follows a robust two-step sequence starting from 2-bromo-6-nitrophenol to avoid regioselectivity issues associated with brominating the aniline directly.

Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.

Detailed Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the sec-butoxy group without affecting the nitro or bromo moieties.

-

Charge a reaction vessel with 2-bromo-6-nitrophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to form the phenoxide.

-

Add 2-bromobutane (1.5 equiv) dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Critical Note: Use 2-bromobutane rather than 2-butanol (Mitsunobu) for easier scalability, though Mitsunobu is a valid alternative if elimination competes.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without debrominating the aromatic ring.

-

Avoid: Pd/C + H₂ (High risk of hydrodebromination).

-

Recommended: Iron/Ammonium Chloride or SnCl₂.

-

Dissolve the nitro intermediate (from Step 1) in EtOH/H₂O (4:1 ratio).

-

Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

-

Reflux with vigorous stirring for 2 hours.

-

Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm EtOH.

-

Concentrate the filtrate and partition between EtOAc/NaHCO₃ (aq).

-

Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Application Protocol: Kinase Inhibitor Synthesis

Context: This protocol demonstrates using 2B6BA to synthesize a Pyrrolo[2,3-d]pyrimidine based inhibitor (e.g., analogous to Janus Kinase or EGFR inhibitors).

Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Convergent synthesis of kinase inhibitor core using 2B6BA.

Step-by-Step Procedure

-

Prepare Solution: In a pressure vial, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and 2B6BA (1.1 equiv) in n-butanol (or isopropanol).

-

Catalyst: Add p-toluenesulfonic acid (p-TSA) (0.1 equiv). The acid protonates the pyrimidine nitrogen, activating the C-Cl bond for nucleophilic attack.

-

Reaction: Seal and heat to 100–110°C for 12–16 hours.

-

Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride/tosylate salt.

-

Isolation: Filter the solid. Wash with cold isopropanol and diethyl ether.

-

Free Base Formation: Suspend the solid in EtOAc and wash with saturated NaHCO₃ to obtain the free base for subsequent couplings.

Advanced Functionalization: Suzuki-Miyaura Coupling

Objective: Utilize the bromine "anchor" to extend the molecule into the solvent-exposed region of the binding pocket.

-

Reagents: Boronic acid (R-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).

-

Solvent: Dioxane/Water (4:1).

-

Conditions: Degas, heat to 90°C under N₂ for 4 hours.

-

Why this works: The bulky sec-butoxy group ortho to the bromine may slow down oxidative addition; using highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 is recommended for sterically hindered substrates.

Analytical Data & QC Specifications

When characterizing 2B6BA, ensure the following parameters are met to guarantee downstream success.

| Test | Acceptance Criteria | Notes |

| HPLC Purity | >98.0% (AUC) | Impurities >1% can poison Pd catalysts in next steps. |

| ¹H NMR | Distinct multiplet at ~4.3 ppm (CH-O) | Confirms sec-butoxy installation. |

| Appearance | Light yellow/brown oil or low-melting solid | Darkens upon oxidation; store under Argon. |

| Water Content | <0.5% | Critical for anhydrous coupling reactions. |

References

- General Synthesis of 2-Alkoxyanilines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard protocols for Williamson Ether synthesis and Nitro reduction).

-

Nitro Reduction Methodologies

-

Bechamp Reduction (Fe/HCl) and variants: Org. React.2004 , 63, 1. Link

-

-

Kinase Inhibitor Design (Aniline Usage)

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer2009 , 9, 28–39. Link

-

Application to Pyrrolo[2,3-d]pyrimidines: Gangjee, A., et al. "Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines..." Bioorg. Med. Chem.2010 , 18(14), 5261-5273. Link

-

-

Buchwald-Hartwig/Suzuki Couplings on Steric Anilines

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116(19), 12564–12649. Link

-

Application Note: 2-Bromo-6-(butan-2-yloxy)aniline in Organic Electronics

[1]

Executive Summary

2-Bromo-6-(butan-2-yloxy)aniline is a specialized, high-purity intermediate designed for the synthesis of solution-processable organic semiconductors. Unlike standard methoxy-substituted precursors (e.g., o-anisidine derivatives), this molecule incorporates a sec-butoxy (butan-2-yloxy) group. This branched alkyl chain serves two critical functions in organic electronics:

-

Solubility Enhancement: It significantly improves the solubility of high-molecular-weight polymers and small molecules in non-chlorinated solvents (e.g., toluene, xylene), facilitating eco-friendly processing.

-

Morphological Control: The steric bulk of the sec-butyl group suppresses excessive

-

This guide details the handling, synthesis validation, and application of this molecule in Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig) to generate high-performance Hole Transport Materials (HTMs).

Physicochemical Profile & Specifications

For electronic applications, purity is paramount. Metal impurities must be minimized to prevent charge trapping.

| Property | Specification / Value | Relevance |

| CAS Number | Not widely listed; Custom Synthesis | Identity verification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 244.13 g/mol | Reagent dosing |

| Appearance | Pale yellow to amber oil/solid | Oxidation indicator (Darkening = degradation) |

| Purity (HPLC) | > 99.5% (Area %) | Critical for device lifetime |

| Pd Content | < 10 ppm | Prevents exciton quenching in OLEDs |

| Halogen Impurity | < 0.1% (non-target halogens) | Prevents side-reactions |

| Solubility | High: DCM, THF, Toluene | Solution processing compatibility |

Synthetic Validation Protocol (The "Make")

Note: While often purchased, verifying the identity and purity of this intermediate is critical before committing to expensive catalyst loads.

Structural Logic & Causality

The synthesis typically proceeds via the alkylation of 2-bromo-6-nitrophenol followed by reduction. The choice of the sec-butyl group introduces a chiral center (racemic mixture is standard), which increases entropy and prevents the final material from crystallizing too readily—a "self-validating" feature for amorphous film stability.

Step-by-Step Synthesis Workflow

Reaction: 2-Bromo-6-nitrophenol + 2-Bromobutane

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Charge: In a dry 3-neck flask, dissolve 2-bromo-6-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base: Add

(1.5 eq).[1] The color will shift to bright yellow/orange (phenolate formation). -

Alkylation: Add 2-bromobutane (1.5 eq) and catalytic KI (0.1 eq).

-

Conditions: Heat to 60°C for 12–16 hours under

. Note: Secondary halides are sluggish; KI is essential to form the more reactive iodide in situ. -

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol—critical for purity).

Step 2: Nitro Reduction (Bechamp or Catalytic)

Preferred Method for Halogenated Substrates (Avoids De-halogenation):Iron/Ammonium Chloride.

-

Charge: Dissolve the nitro-ether intermediate in EtOH/Water (4:1).

-

Reagent: Add Iron powder (5.0 eq) and

(0.5 eq). -

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through Celite to remove iron sludge.

-

Purification: Flash chromatography (Hexane/EtOAc).

Workflow Diagram (DOT)

Caption: Synthetic pathway emphasizing selective reduction to preserve the bromine handle.

Application Protocol: Synthesis of Hole Transport Materials (HTM)

The primary application of 2-Bromo-6-(butan-2-yloxy)aniline is as a "capping" unit or a core-extender in Triarylamine (TAA) synthesis via Buchwald-Hartwig amination.

The Challenge: Steric Hindrance

This aniline is ortho, ortho-disubstituted (Br at pos 2, Alkoxy at pos 6). The amine (pos 1) is sterically crowded.

-

Consequence: Standard catalysts (e.g.,

) will fail or give low yields. -

Solution: Use specialized bulky phosphine ligands (e.g., RuPhos or SPhos ) that facilitate oxidative addition and reductive elimination in hindered systems.

Protocol: Buchwald-Hartwig Coupling to Carbazole Core

Objective: Synthesize a soluble derivative of a Carbazole-based HTM (e.g., for Perovskite Solar Cells).

Reagents:

-

Aryl Halide: 3,6-Dibromo-9-phenylcarbazole (Core).

-

Nucleophile: 2-Bromo-6-(butan-2-yloxy)aniline (used here as the amine source, preserving the Br for a subsequent step, OR utilizing the amine to couple to the core. Correction: Usually, the aniline couples to a halide. If the target is a dendrimer, we couple the

to the core's Br). -

Catalyst:

(2 mol%). -

Ligand: RuPhos (4 mol%) or P(t-Bu)3 .

-

Base:

(Sodium tert-butoxide) - Strong base required for anilines. -

Solvent: Anhydrous Toluene or Xylene.

Procedure:

-

Inert Atmosphere: Flame-dry all glassware. Cycle Argon/Vacuum 3 times.

-

Dissolution: Add Carbazole-bromide (1.0 eq), Aniline (2.2 eq), Catalyst, and Ligand to the flask. Add Toluene.

-

Activation: Stir for 5 min at RT to form the active Pd-Ligand complex.

-

Base Addition: Add

(3.0 eq) in one portion. -

Reaction: Heat to 110°C (reflux) for 24 hours.

-

Monitoring: Check TLC. The disappearance of the aniline is the key indicator.

-

Workup: Cool, filter through a silica plug (removes Pd), concentrate.

-

Scavenging: Dissolve crude in

, add thiourea-functionalized silica (metal scavenger) and stir for 4 hours. Filter. This step is mandatory for electronic grade materials.

Device Integration Logic

Once the HTM is synthesized:

-

Ink Formulation: Dissolve the HTM in Chlorobenzene or Toluene (20–60 mg/mL). The sec-butoxy group ensures solubility >60 mg/mL, preventing precipitation during spin-coating.

-

Film Formation: Spin coat at 3000 rpm. The bulky side chains prevent the film from crystallizing upon annealing, maintaining a smooth interface with the active layer (Perovskite or OLED emitter).

Application Workflow Diagram (DOT)

Caption: Workflow from precursor to active semiconductor device layer.[2][3]

Safety & Handling

-

Hazard: Anilines are toxic by inhalation and skin absorption. Brominated derivatives can be sensitizers.

-

Storage: Store under Argon at 2–8°C. Light sensitive (amber vials required).

-

Spill: Absorb with sand/vermiculite. Do not use oxidative cleaners (bleach) as this may form toxic halo-amines.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016. Link

-

Jeon, S. O., et al. "Stable and High-Efficiency Organic Light-Emitting Diodes based on Hole Transport Materials with High Glass Transition Temperatures." Advanced Materials, 2014. Link

-

Dyenamo AB. "Hole transport materials and dopants: Technical Notes." Dyenamo Materials, 2024. Link

-

BenchChem. "2-Bromo-6-methyl-4-nitroanisole in Materials Science: Application Notes." BenchChem Protocols, 2025.[4] Link

-

Li, Z., et al. "Dopant-Free Hole Transport Materials with Long Alkyl Chains for Stable Perovskite Solar Cells." Materials, 2019. Link

Sources

- 1. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopant-Free Hole Transport Materials with a Long Alkyl Chain for Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Synthesis of 2-Bromo-6-(butan-2-yloxy)aniline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-6-(butan-2-yloxy)aniline . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., BTK, EGFR) and PROTAC linkers where the ortho-substitution pattern dictates conformational selectivity.

The synthesis addresses two primary chemical challenges:

-

Steric Hindrance & Elimination: Alkylation of a sterically crowded ortho-substituted phenol with a secondary alkyl halide (2-bromobutane), which is prone to E2 elimination.

-

Chemoselectivity: Reduction of a nitro group in the presence of an aryl bromide, requiring conditions that prevent hydrodehalogenation.

Target Molecule Profile[1][2]

-

IUPAC Name: 2-Bromo-6-(butan-2-yloxy)aniline

-

Key Functionality: ortho-disubstituted aniline (Steric/Electronic handle).

-

Chirality: The sec-butyl group introduces a chiral center (R/S). This protocol describes the racemic synthesis.

Strategic Analysis & Retrosynthesis

To ensure scalability and cost-efficiency, we utilize a linear two-step sequence starting from the commercially available 2-bromo-6-nitrophenol .

Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic workflow for the production of 2-Bromo-6-(butan-2-yloxy)aniline.

Detailed Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the sec-butyl ether linkage while minimizing the formation of butene (elimination byproduct).

-

Reaction Type: SN2 Substitution.

-

Critical Parameter: Temperature control is vital. High temperatures favor elimination (E2) over substitution (SN2) when using secondary halides.

Materials

| Reagent | Equiv. | Role |

| 2-Bromo-6-nitrophenol | 1.0 | Limiting Reagent |

| 2-Bromobutane | 1.5 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Anhydrous, granular) |

| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent |

Protocol

-

Setup: Charge a reactor with 2-bromo-6-nitrophenol (1.0 eq) and anhydrous DMF (5 volumes). Stir until dissolved.

-

Base Addition: Add K₂CO₃ (2.0 eq) in a single portion. The mixture will turn bright yellow/orange (phenoxide formation). Stir for 30 mins at 25°C.

-

Alkylation: Add 2-bromobutane (1.5 eq) dropwise over 20 minutes.

-

Reaction: Heat the mixture to 60°C . Do not exceed 70°C to minimize elimination of the alkyl bromide. Stir for 12–16 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. If conversion <95%, add 0.2 eq of 2-bromobutane and stir for 4 more hours.

-

Workup:

-

Cool to 20°C.

-

Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring. The product should precipitate as a solid or heavy oil.

-

Extract with Ethyl Acetate (3 x 3 volumes) if oil forms. If solid, filter and wash with water.[1][2]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc) if necessary.

Step 2: Chemoselective Nitro Reduction[6]

Objective: Reduce the nitro group to an aniline without cleaving the Carbon-Bromine bond (dehalogenation).

-

Challenge: Catalytic hydrogenation (Pd/C + H₂) often causes extensive debromination.

-

Solution: Bechamp Reduction (Fe/NH₄Cl) is the industry standard for this chemoselectivity [1].

Materials

| Reagent | Equiv. | Role |

| Intermediate (Nitro-ether) | 1.0 | Limiting Reagent |

| Iron Powder (Fe) | 4.0 - 5.0 | Reductant (325 mesh preferred) |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Acid Source |

| Ethanol / Water (4:1) | 10 Vol | Solvent System |

Protocol

-

Setup: In a reactor equipped with an overhead stirrer and reflux condenser, dissolve the Intermediate (from Step 1) in Ethanol (8 volumes).

-

Activation: Add a solution of NH₄Cl (5.0 eq) in Water (2 volumes).

-

Reduction: Add Iron powder (4.0 eq) in portions at room temperature.

-

Heating: Heat the suspension to Reflux (approx. 78-80°C) . Vigorous mechanical stirring is essential to keep the iron suspended.

-

Timeline: Reaction is typically complete in 2–4 hours.

-

Workup (Critical for Scale):

-

Hot Filtration: While still hot, filter the mixture through a Celite pad (or filter press) to remove iron oxide sludge. Wash the cake with hot ethanol. Note: Iron waste can be pyrophoric; keep wet.

-

Concentration: Remove ethanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate or DCM.[4]

-

Neutralization: Wash organic layer with sat. NaHCO₃ to remove any acidic residues.

-

-

Isolation: Dry (Na₂SO₄) and concentrate to yield the crude aniline.

-

Final Purification: Isolate as the HCl salt (add HCl in dioxane/ether) or recrystallize the free base from Hexanes/IPA.

Analytical Data (Expected)

-

Appearance: Off-white to pale brown solid (free base).

-

H NMR (400 MHz, DMSO-d

- 6.8–7.0 (m, 3H, Ar-H) – Characteristic 1,2,3-trisubstituted pattern.

-

4.8–5.0 (br s, 2H, NH

-

4.3 (m, 1H, O-CH -CH

-

1.5–1.7 (m, 2H, CH

-

1.2 (d, 3H, CH-CH

-

0.9 (t, 3H, CH

-

Mass Spectrometry: [M+H]

peaks at m/z ~244 and 246 (1:1 ratio indicating one Bromine atom).

Process Safety & Hazard Control

| Hazard | Control Measure |

| 2-Bromobutane | Highly Flammable. Use spark-proof equipment. Ground all vessels. |

| Iron Waste | Pyrophoric potential. Do not dry the filter cake completely. Dispose of in designated metal waste containers kept wet with water. |

| Exotherm | The alkylation is exothermic. Add alkyl halide slowly. Ensure cooling jacket availability. |

| Debromination | Strictly avoid Pd/C or Raney Nickel unless poisoned (e.g., with Sulfide) to prevent loss of the bromine handle [2]. |

References

-

BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Protocol 2: Reduction using Iron in Acidic Medium.[3][6] Link

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Chemoselectivity. Link

-

Organic Syntheses. (2025). Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. (Reference for general alkylation scale-up handling). Link

-

ResearchGate. (2022). Synthesis of Bromo Aniline derivatives. (General reference for brominated aniline workup). Link

Sources

Application Note: 2-Bromo-6-(butan-2-yloxy)aniline as a Modular Ligand Precursor in Homogeneous Catalysis

Strategic Overview

In the development of advanced transition-metal catalysts, the architectural design of the ligand dictates both the reactivity and selectivity of the metal center. 2-Bromo-6-(butan-2-yloxy)aniline is a highly specialized, sterically encumbered building block designed for the synthesis of asymmetric N-Heterocyclic Carbenes (NHCs) and bidentate biaryl ligands.

By combining a reactive primary amine, an electrophilic ortho-bromide, and a chiral ortho-alkoxy group, this molecule offers orthogonal reactivity pathways. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind its use, providing self-validating protocols for its integration into complex ligand scaffolds.

Structural Causality & Design Rationale

The utility of 2-bromo-6-(butan-2-yloxy)aniline stems from the precise spatial and electronic arrangement of its three functional groups:

-

The sec-Butoxy Group (Steric & Chiral Tuning): Unlike linear alkoxy substituents (e.g., methoxy), the secondary branching of the butan-2-yloxy group introduces significant steric bulk and a stereocenter adjacent to the aromatic ring. When incorporated into an NHC ligand, this group projects into the catalytic pocket, increasing the percent buried volume (

) and enabling enantioselective induction during asymmetric catalysis. -

The C2-Bromine Atom (Orthogonal Functionalization): The ortho-bromine atom serves as a highly selective electrophilic site. The 2-bromo-aniline scaffold is a well-established participant in transition-metal-catalyzed cross-coupling reactions[1]. It allows for the modular extension of the ligand framework via Suzuki-Miyaura or Buchwald-Hartwig couplings before or after the amine is functionalized[2].

-

The Primary Amine (Condensation Anchor): The -NH

group is the primary anchor for ligand construction, readily undergoing reductive amination[3] or condensation with diketones to form the diimine backbone of imidazolium salts.

Physicochemical Profiling

| Parameter | Value / Description |

| Molecular Formula | C |

| Molar Mass | 244.13 g/mol |

| Key Functional Groups | Primary Amine (-NH |

| Stereochemistry | Chiral center at the C2 position of the butoxy chain |

| Primary Synthetic Utility | Asymmetric NHC precursor, Bidentate N,O-ligand scaffold |

Validated Workflows

Workflow 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Causality: Extending the aromatic system via the C2-bromine is fundamental for creating bidentate N,O- or N,N-ligands. Palladium-catalyzed Suzuki coupling is highly effective for ortho-substituted anilines. The use of Pd(PPh

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-bromo-6-(butan-2-yloxy)aniline (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in anhydrous 1,4-dioxane (0.2 M).

-

Catalyst & Base Addition: Add Pd(PPh

) -

Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 3–5 hours.

-

Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC-MS. The success of the oxidative addition and transmetalation is confirmed by the disappearance of the parent mass (m/z 243/245). Diagnostic Note: If significant dehalogenation occurs (m/z 165), it indicates premature reductive elimination; mitigate this by lowering the temperature to 80 °C or switching to a more sterically demanding phosphine ligand.

-

Workup: Cool to room temperature, extract with EtOAc, wash the organic layer with saturated NaHCO

and brine, dry over Na

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the ortho-bromo aniline scaffold.

Workflow 2: Synthesis of Asymmetric NHC Precursors (Imidazolium Salts)

Causality: To generate a sterically demanding NHC, the primary aniline must be converted into an imidazolium salt. The condensation with glyoxal forms a rigid diimine. Subsequent cyclization requires a C1 source; paraformaldehyde acts as a controlled, slow-release source of formaldehyde, preventing runaway polymerization. The addition of HCl provides the acidic environment necessary to catalyze cyclization and trap the resulting imidazolium species as a stable, bench-stable chloride salt.

Step-by-Step Protocol:

-

Diimine Formation: Dissolve 2-bromo-6-(butan-2-yloxy)aniline (2.0 equiv.) in methanol. Add a 40% aqueous glyoxal solution (1.0 equiv.) and 3 drops of formic acid (catalyst). Stir at room temperature for 12 hours.

-

Intermediate Isolation: Filter the resulting bright yellow precipitate (diimine), wash with cold methanol, and dry under vacuum.

-

Cyclization: Suspend the diimine (1.0 equiv.) in anhydrous 1,4-dioxane. Add paraformaldehyde (1.2 equiv.) and a 4M solution of HCl in dioxane (1.2 equiv.). Heat to 90 °C for 6 hours.

-

Self-Validation Checkpoint (Analytical): The formation of the diimine is visually confirmed by a distinct color change to deep yellow/orange. Upon cyclization, the

H NMR spectrum of the isolated product must show a characteristic, highly deshielded acidic proton (N-CH-N) at -

Purification: Cool the mixture, add diethyl ether to precipitate the imidazolium chloride salt, filter, and dry.

Caption: Synthetic divergence of 2-Bromo-6-(butan-2-yloxy)aniline into NHC and Biaryl ligands.

Quantitative Data: Steric Parameters & Coupling Efficiency

The steric bulk of the alkoxy group directly impacts both the cross-coupling efficiency (due to steric hindrance at the adjacent C2-Br site) and the ultimate shielding of the metal center (

| Aniline Precursor | Alkoxy Substituent | Estimated | Cross-Coupling Efficiency (Suzuki) |

| 2-Bromo-6-methoxyaniline | -OCH | ~28.5% | High (>90% yield)[4] |

| 2-Bromo-6-isopropoxyaniline | -OCH(CH | ~31.2% | Moderate (75-85% yield) |

| 2-Bromo-6-(butan-2-yloxy)aniline | -OCH(CH | ~33.0% (Chiral pocket) | Moderate (70-80% yield) |

*Note:

References

-

BenchChem. "2-Bromo-6-(ethylsulfanyl)aniline | CAS 1803608-76-5" (Details the reactivity of the ortho-bromo aniline scaffold in cross-coupling). 1

-

MDPI. "Complexation of Boron and Aluminum with a Bidentate Hydroxy-BN-naphthalene Ligand" (Demonstrates Suzuki-Miyaura cross-coupling of analogous 2-bromo-6-methoxyanilines). 2

-

NIH / PubMed Central. "Discovery of phenanthridine analogues as novel chemical probes disrupting the binding of DNA...

) -

Thieme Connect. "A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination..." (Discusses the primary amine reactivity of brominated anilines). 3

Sources

Application Note: Chemoselective Synthesis and Optimization of 2-Bromo-6-(butan-2-yloxy)aniline

Overview and Strategic Rationale

Substituted anilines bearing both halogen and sterically hindered alkoxy groups are highly valued building blocks in the design of kinase inhibitors, agrochemicals, and complex heterocycles. The synthesis of 2-bromo-6-(butan-2-yloxy)aniline (also referred to as 2-bromo-6-(sec-butoxy)aniline) from commercially available precursors presents two distinct mechanistic challenges:

-

Sterically Hindered O-Alkylation: Alkylating a phenol with a secondary alkyl halide (2-bromobutane) introduces a direct competition between the desired bimolecular nucleophilic substitution (

) and base-promoted elimination ( -

Chemoselective Reduction: The intermediate nitroarene must be reduced to an aniline without triggering the hydrodehalogenation of the labile ortho-bromine substituent.

This protocol details a highly optimized, two-step synthetic workflow starting from 2-bromo-6-nitrophenol, focusing on maximizing chemoselectivity and operational safety.

Mechanistic Insights (E-E-A-T)

Step 1: Williamson Ether Synthesis & E2 Suppression

The first step is the O-alkylation of 2-bromo-6-nitrophenol[1]. Because the electrophile (2-bromobutane) is a secondary alkyl halide, the phenoxide anion can act either as a nucleophile (

To suppress the

Step 2: Chemoselective Béchamp-Type Reduction

The resulting intermediate, 1-bromo-2-(butan-2-yloxy)-3-nitrobenzene, requires reduction. Standard catalytic hydrogenation using Palladium on Carbon (

Instead, we employ a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (

Synthetic workflow for 2-bromo-6-(butan-2-yloxy)aniline from 2-bromo-6-nitrophenol.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-(butan-2-yloxy)-3-nitrobenzene

Materials:

-

2-Bromo-6-nitrophenol (1.0 equiv, CAS: 13073-25-1)

-

2-Bromobutane (1.5 equiv)

-

Potassium carbonate (

, 325 mesh, 2.0 equiv) -

Anhydrous N,N-Dimethylformamide (DMF, 0.5 M)

Step-by-Step Methodology:

-

Deprotonation: Charge a dried, round-bottom flask equipped with a magnetic stir bar with 2-bromo-6-nitrophenol and DMF. Add finely powdered

. Stir at ambient temperature for 30 minutes. Observation: The solution will transition from yellow to a deep red/orange, indicating complete phenoxide formation. -

Alkylation: Add 2-bromobutane dropwise via syringe over 5 minutes.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to quantitatively remove DMF and inorganic salts.

-

Isolation: Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 2-Bromo-6-(butan-2-yloxy)aniline

Materials:

-

1-Bromo-2-(butan-2-yloxy)-3-nitrobenzene (1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (

, 5.0 equiv) -

Ethanol/Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

-

Preparation: In a two-neck flask, dissolve the nitro intermediate in the Ethanol/Water mixture.

-

Reagent Addition: Add

followed by the Iron powder. Note: Use finely powdered iron (325 mesh) to maximize the solid-liquid interfacial surface area. -

Reduction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 4 hours.

-

Monitoring: Monitor reaction progress by TLC (Hexanes/EtOAc 4:1). The product spot will stain positive with ninhydrin (indicating a primary amine).

-